molecular formula C13H23N3O2S B11027580 N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B11027580
M. Wt: 285.41 g/mol
InChI Key: VENSTEQXBQZDTD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide: is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a thiazole ring, an amide group, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common reagents used in the synthesis include thioamides, alkyl halides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2-methoxyethyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-N’-(2-pyridinyl)succinamide
  • N-(2-methoxyethyl)-2-[3-methylbutyl-[[oxo(pyridin-4-yl)methyl]amino]
  • N-(2-methoxyethyl)-3-[(3-methylbutyl)amino]propanamide

Uniqueness: N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide stands out due to its specific thiazole ring structure and the presence of both methoxyethyl and methylbutyl groups

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H23N3O2S/c1-9(2)5-6-15-13-16-10(3)11(19-13)12(17)14-7-8-18-4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

VENSTEQXBQZDTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCCC(C)C)C(=O)NCCOC

Origin of Product

United States

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